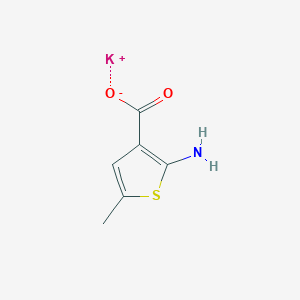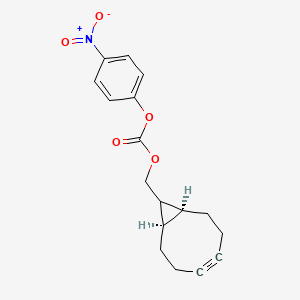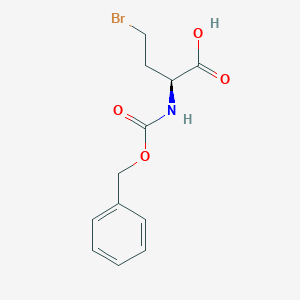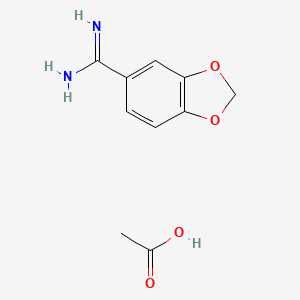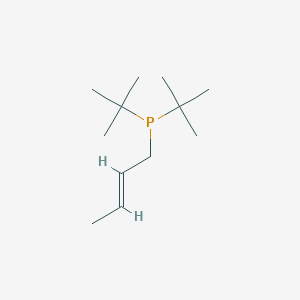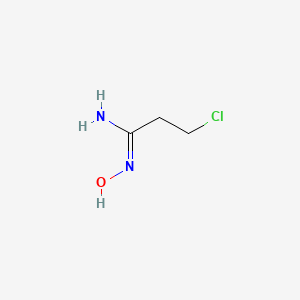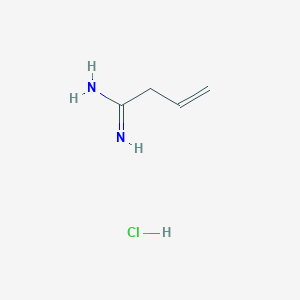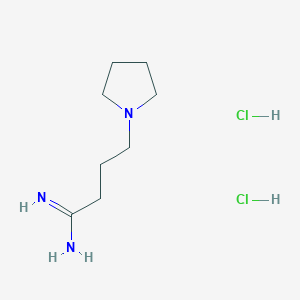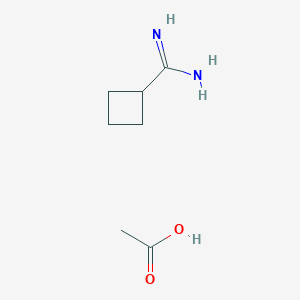
4-Pyridinecarboximidic acid, hydrazide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinecarboximidic acid, hydrazide dihydrochloride (4-PCAHD) is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a hydrazide compound which is derived from 4-pyridinecarboximidic acid, and is used in the synthesis of new compounds and in the study of the mechanism of action of drugs. 4-PCAHD has several advantages over other hydrazide compounds, including its stability and its ability to react with a wide variety of substrates.
Wirkmechanismus
4-Pyridinecarboximidic acid, hydrazide dihydrochloride is an organic compound that is able to react with a wide variety of substrates. It can react with amino acids to form peptides, and it can also react with other organic molecules to form peptidomimetics. 4-Pyridinecarboximidic acid, hydrazide dihydrochloride is also able to react with nucleophiles, such as thiols, to form covalent bonds. In addition, 4-Pyridinecarboximidic acid, hydrazide dihydrochloride can form hydrogen bonds with hydrophobic molecules. These interactions are important for the study of the mechanism of action of drugs, as they can be used to study the interactions between drugs and their target molecules.
Biochemical and Physiological Effects
4-Pyridinecarboximidic acid, hydrazide dihydrochloride has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases, phosphatases, and kinases. In addition, 4-Pyridinecarboximidic acid, hydrazide dihydrochloride has been shown to interact with receptors, such as G-protein coupled receptors, and to modulate the activity of these receptors. Furthermore, 4-Pyridinecarboximidic acid, hydrazide dihydrochloride has been shown to modulate the activity of transcription factors, and to influence the expression of genes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-Pyridinecarboximidic acid, hydrazide dihydrochloride in laboratory experiments has several advantages. It is a relatively stable compound, and it is able to react with a wide variety of substrates. In addition, it can be used to study the mechanism of action of drugs, and to study the interaction between drugs and their target molecules. However, there are also some limitations to the use of 4-Pyridinecarboximidic acid, hydrazide dihydrochloride in laboratory experiments. For example, it is not very soluble in water, and it has a tendency to form aggregates.
Zukünftige Richtungen
There are several potential future directions for the use of 4-Pyridinecarboximidic acid, hydrazide dihydrochloride in scientific research. For example, it could be used in the development of new drugs or drug delivery systems. In addition, it could be used in the study of enzyme kinetics and the development of new inhibitors. Furthermore, 4-Pyridinecarboximidic acid, hydrazide dihydrochloride could be used in the study of the mechanism of action of proteins, and in the development of new therapeutic agents. Finally, 4-Pyridinecarboximidic acid, hydrazide dihydrochloride could be used in the study of the biochemical and physiological effects of drugs, and in the development of new therapeutic strategies.
Synthesemethoden
4-Pyridinecarboximidic acid, hydrazide dihydrochloride can be synthesized in a few different ways. The most common method is the reaction of 4-pyridinecarboxylic acid with hydrazine hydrate in the presence of a catalytic amount of sodium hydroxide. This reaction produces 4-Pyridinecarboximidic acid, hydrazide dihydrochloride in the form of a white solid. The reaction can be monitored by thin-layer chromatography (TLC) and is typically complete within an hour. Another method of synthesizing 4-Pyridinecarboximidic acid, hydrazide dihydrochloride is the reaction of 4-pyridinecarboxylic acid with hydrazine hydrate in the presence of an acid catalyst, such as hydrochloric acid. This method is typically slower than the sodium hydroxide-catalyzed reaction, but it produces a higher yield of 4-Pyridinecarboximidic acid, hydrazide dihydrochloride.
Wissenschaftliche Forschungsanwendungen
4-Pyridinecarboximidic acid, hydrazide dihydrochloride is a versatile compound that has a wide range of applications in scientific research. It is used in the synthesis of new compounds, such as peptides, peptidomimetics, and other biologically active molecules. It is also used in the study of the mechanism of action of drugs, as it can be used to study the interaction between drugs and their target molecules. 4-Pyridinecarboximidic acid, hydrazide dihydrochloride is also used in the study of enzyme kinetics, as it can be used to study the effects of inhibitors on the activity of enzymes.
Eigenschaften
IUPAC Name |
N'-aminopyridine-4-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.2ClH/c7-6(10-8)5-1-3-9-4-2-5;;/h1-4H,8H2,(H2,7,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSQRXIHEAFPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=NN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C(=N\N)/N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridinecarboximidic acid, hydrazide dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

